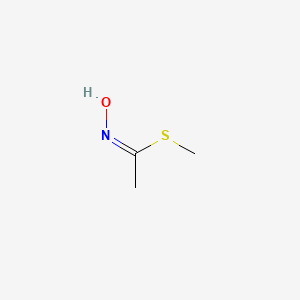![molecular formula C25H25NO5 B10783611 dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with intriguing molecular architecture. Known for its bicyclic core and diverse functional groups, it has captured significant interest in the fields of synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the bicyclic framework. A common method involves the Diels-Alder reaction, wherein a conjugated diene reacts with a dienophile to form the core structure. Subsequent steps introduce the anilino and methylphenyl substituents through a series of substitution and coupling reactions. The esterification process concludes the synthesis, forming the dimethyl ester groups. Typical reaction conditions include controlled temperatures (usually around 50-80°C) and the use of catalysts such as Lewis acids.
Industrial Production Methods
For industrial production, scalability and efficiency are paramount. Continuous flow synthesis methods have been developed to facilitate large-scale production. These methods often employ automated systems to ensure precise control over reaction parameters, leading to higher yields and purities compared to traditional batch synthesis.
化学反应分析
Types of Reactions It Undergoes
This compound is known to undergo various reactions, including:
Oxidation: : Typically at the anilino moiety, where strong oxidizing agents can convert it to corresponding nitroso or nitro derivatives.
Reduction: : Reduction of the bicyclic ketone to corresponding alcohol using agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted aromatic compounds, depending on the electrophile used.
科学研究应用
Chemistry
In synthetic chemistry, this compound is utilized as a building block for more complex molecules, owing to its stable yet reactive bicyclic structure.
Biology
It’s being explored for its potential in biochemical research, particularly in studying enzyme-substrate interactions due to its unique stereochemistry.
Medicine
Preliminary studies suggest its potential as a precursor for drug candidates, particularly in the realm of anti-inflammatory and anti-cancer agents.
Industry
Industrial applications include its use as an intermediate in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action for this compound, particularly in biological systems, involves its interaction with molecular targets such as enzymes or receptors. Its bicyclic structure provides a rigid framework that can bind selectively to active sites, inhibiting or modulating the activity of target proteins. Pathways involved often include signal transduction cascades where the compound acts as an agonist or antagonist.
相似化合物的比较
Similar Compounds
Dimethyl (1R,4S)-1-[1-anilino-2-phenylethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Dimethyl (1R,4S)-1-[1-anilino-2-(2,4-dimethylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Highlighting Uniqueness
What sets this compound apart from its analogs is the specific placement of the 4-methylphenyl group. This substitution pattern alters its chemical reactivity and biological activity, potentially offering improved efficacy or selectivity in its applications.
There you have it! Quite the scientific journey, eh?
属性
分子式 |
C25H25NO5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20?,25-/m0/s1 |
InChI 键 |
UFPINDDCTUCUSA-MGOQBOGBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CC([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


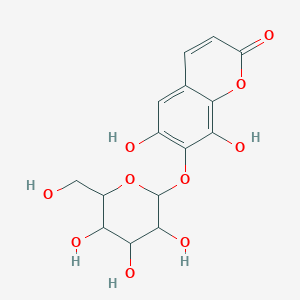
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)
![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)


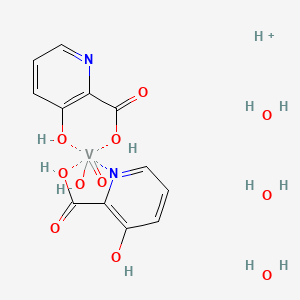
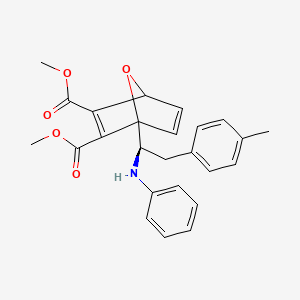
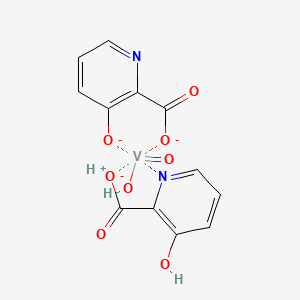
![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)
